molecular formula C8H16ClNO B8491087 (2R,6S)-4-(2-chloroethyl)-2,6-dimethylmorpholine

(2R,6S)-4-(2-chloroethyl)-2,6-dimethylmorpholine

Cat. No.: B8491087
M. Wt: 177.67 g/mol
InChI Key: GSCDLDXSKMWJMV-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-4-(2-chloroethyl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(2R,6S)-4-(2-chloroethyl)-2,6-dimethylmorpholine

InChI

InChI=1S/C8H16ClNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

GSCDLDXSKMWJMV-OCAPTIKFSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCCl

Canonical SMILES

CC1CN(CC(O1)C)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask was added 5.0 g. (0.03 mole) of 4-(2-hydroxyethyl)-2,6-dimethylmorpholine in 50 ml. of carbon tetrachloride followed by 10.2 g. (0.04 mole) of triphenylphosphine. The mixture was stirred at reflux for three hours, then the reaction was cooled to 0° C., the triphenylphosphine oxide was filtered and the solvent stripped. The residue was dissolved in 10% aqueous hydrochloric acid and the by-products were extracted into ethyl acetate. The acid layer was then basified with ammonium hydroxide and extracted into ethyl acetate. The ethyl acetate solution was dried with magnesium sulfate, filtered, and concentrated. The crude product was further purified by flash chromatography to give 2.31 g. (43% yield) of 4-(2-chloroethyl)-2,6-dimethylmorpholine as a colorless liquid.
Quantity
0.03 mol
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reactant
Reaction Step One
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0.04 mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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